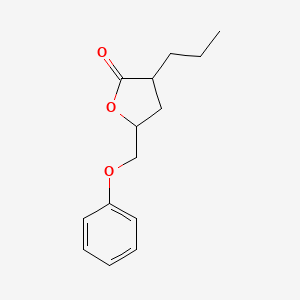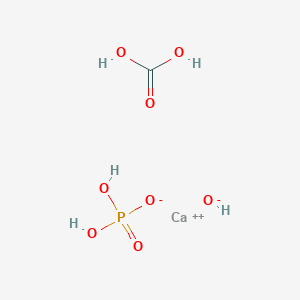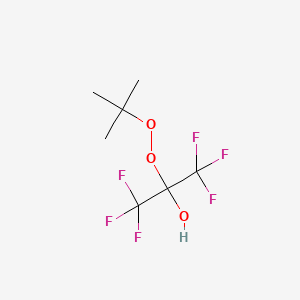
2,4-Bis(3-methylbut-2-en-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(3-methylbut-2-en-1-yl)phenol is an organic compound with the molecular formula C16H22O It is a phenolic compound characterized by the presence of two 3-methylbut-2-en-1-yl groups attached to the 2nd and 4th positions of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-methylbut-2-en-1-yl)phenol typically involves the alkylation of a phenolic precursor with 3-methylbut-2-en-1-yl bromide. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide at room temperature . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
2,4-Bis(3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
科学的研究の応用
2,4-Bis(3-methylbut-2-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2,4-Bis(3-methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(3-Methylbut-2-en-1-yl)phenol: A similar compound with one 3-methylbut-2-en-1-yl group attached to the phenol ring.
Phenyl(2,4,6-trihydroxy-3,5-bis(3-methylbut-2-en-1-yl)phenyl)methanone: Another related compound with additional hydroxyl groups and a methanone group.
Uniqueness
2,4-Bis(3-methylbut-2-en-1-yl)phenol is unique due to the presence of two 3-methylbut-2-en-1-yl groups, which confer distinct chemical and biological properties. This structural feature differentiates it from other phenolic compounds and contributes to its specific applications and reactivity.
特性
CAS番号 |
55824-31-2 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC名 |
2,4-bis(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C16H22O/c1-12(2)5-7-14-8-10-16(17)15(11-14)9-6-13(3)4/h5-6,8,10-11,17H,7,9H2,1-4H3 |
InChIキー |
HNWKIEJMMGOJSP-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=CC(=C(C=C1)O)CC=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)

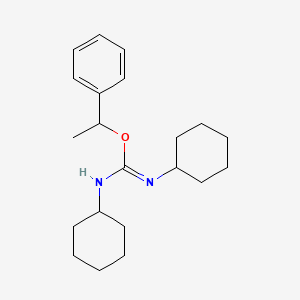
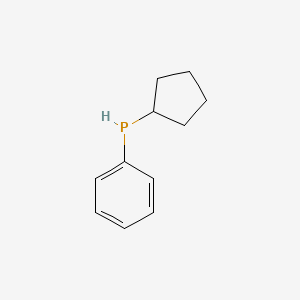
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)

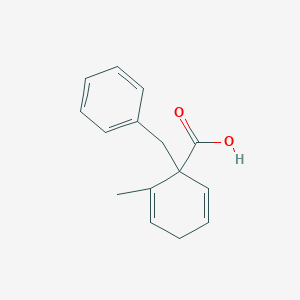
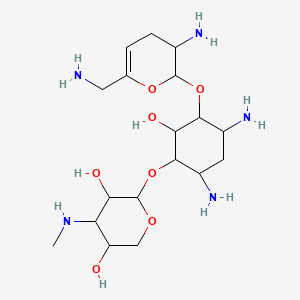
![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
